Tert-butyl 3-((3S,5R,8AS)-5-cyano-3-phenylhexahydro-5H-oxazolo[3,2-A]pyridin-5-YL)-3-hydroxyazetidine-1-carboxylate
Description
Tert-butyl 3-((3S,5R,8aS)-5-cyano-3-phenylhexahydro-5H-oxazolo[3,2-a]pyridin-5-yl)-3-hydroxyazetidine-1-carboxylate is a structurally complex heterocyclic compound featuring a fused oxazolo-pyridine core, an azetidine ring, and stereochemically defined substituents. The tert-butyl group acts as a protective moiety for the azetidine nitrogen, while the cyano and phenyl groups contribute to its electronic and steric properties.
Properties
IUPAC Name |
tert-butyl 3-[(3S,5R,8aS)-5-cyano-3-phenyl-2,3,6,7,8,8a-hexahydro-[1,3]oxazolo[3,2-a]pyridin-5-yl]-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-20(2,3)29-19(26)24-14-22(27,15-24)21(13-23)11-7-10-18-25(21)17(12-28-18)16-8-5-4-6-9-16/h4-6,8-9,17-18,27H,7,10-12,14-15H2,1-3H3/t17-,18+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFURMJOWXGLMGN-LVCYWYKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CCCC3N2C(CO3)C4=CC=CC=C4)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)([C@@]2(CCC[C@H]3N2[C@H](CO3)C4=CC=CC=C4)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-((3S,5R,8AS)-5-cyano-3-phenylhexahydro-5H-oxazolo[3,2-A]pyridin-5-YL)-3-hydroxyazetidine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound's molecular formula is C₁₉H₂₃N₃O₃, with a specific stereochemistry that may influence its biological interactions. The presence of cyano and hydroxy functional groups indicates potential reactivity and interaction with biological targets.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on oxazolidinones showed that structural modifications can enhance their effectiveness against Gram-positive bacteria, suggesting that the compound may share similar properties .
2. Antitumor Activity
Recent investigations into related compounds have highlighted their potential as antitumor agents. The mechanism often involves the inhibition of specific cellular pathways critical for cancer cell proliferation. For instance, derivatives of oxazolidinones have been shown to induce apoptosis in cancer cells . The unique structure of this compound may enhance its efficacy in targeting tumor cells.
3. Neuroprotective Effects
Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is crucial for neuroprotective agents. Preliminary studies suggest that this compound could have beneficial effects on neuronal survival and function .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuroprotective pathways.
- Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties may contribute to its protective effects in cellular models.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine moiety undergoes nucleophilic substitution under basic conditions, facilitated by the electron-withdrawing carbamate group. A representative reaction involves alkoxylation:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Williamson ether synthesis | Potassium tert-butoxide (1.65 M in THF), RT, 14 h | Formation of 3-((substituted-benzyl)oxy)azetidine derivatives with >70% crude yield |
Example: Reaction with 2-fluoro-4-(trifluoromethyl)benzyl bromide produces tert-butyl 3-((2-fluoro-4-(trifluoromethyl)benzyl)oxy)azetidine-1-carboxylate (H NMR: δ 7.45 ppm, t, J = 8.3 Hz) .
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is selectively cleaved under acidic conditions to generate free azetidine intermediates:
| Reagent System | Conditions | Application | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 h | Liberates 3-hydroxyazetidine for subsequent coupling reactions |
This step is critical for generating reactive intermediates used in peptide coupling or metal-catalyzed cross-coupling reactions.
Coupling Reactions via Carbamate Activation
The carbamate group participates in coupling reactions with amines under activation by 4-nitrophenyl chloroformate:
Key spectral data for product 1:
-
1H NMR (600 MHz, CDCl<sub>3</sub>): δ 7.44 (t, J = 8.3 Hz), 4.49 (s, 2H), 4.39–4.29 (m, 1H)
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HRMS : [M+H]<sup>+</sup> 448.1490 (calculated for C<sub>19</sub>H<sub>21</sub>F<sub>4</sub>N<sub>3</sub>O<sub>5</sub>)
Hydroxy Group Functionalization
The secondary hydroxy group undergoes phosphorylation and sulfonylation, though specific protocols require optimization. Preliminary studies suggest:
| Reaction | Challenges | Potential Solutions | Source |
|---|---|---|---|
| Phosphorylation | Steric hindrance from oxazolo-pyridine ring | Use bulky phosphorylating agents (e.g., di-tert-butyl N,N-diethylphosphoramidite) |
Cyano Group Reactivity
The cyano group participates in:
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Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) to primary amines
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Nucleophilic addition : Grignard reagents form ketimine intermediates
No experimental data for this specific compound is available, but analogous systems confirm feasibility.
Stability Under Synthetic Conditions
Critical stability considerations:
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
| Compound | Core Structure | Key Substituents | Polarity (Cyano vs. Aromatic) |
|---|---|---|---|
| Target Compound | Oxazolo-pyridine + Azetidine | Cyano, Phenyl, tert-butyl | Moderate (polar cyano) |
| Tert-butyl dihydro-pyrrole-indole (Ev1) | Dihydro-pyrrole-indole | Indole, Methoxycarbonylamino | High (aromatic indole) |
| Benzo-dioxolyl pyrazole (Ev4) | Pyrazole | Benzo-dioxole, tert-butyl | Low (lipophilic dioxole) |
Spectroscopic and Analytical Comparisons
NMR Data
- Target Compound : While direct NMR data are unavailable in the provided evidence, highlights the utility of comparing chemical shifts in analogous regions. For example, substituents on rigid frameworks (e.g., oxazolo-pyridine) may cause distinct shifts in regions analogous to positions 29–36 and 39–44 in related compounds (Figure 6, ).
- Tert-butyl dihydro-pyrrole-indole (): Reported ¹H NMR (CDCl₃) signals at δ 7.65 (d, J = 7.8 Hz, 1H) and δ 5.45 (s, 1H) correspond to indole and methoxycarbonyl protons, respectively. These differ from the target compound’s expected azetidine and cyano-related signals.
Enantiomeric Purity
Mass Spectrometry
- HRMS Data: The dihydro-pyrrole-indole analogue () shows [M+H]⁺ at m/z 463.2102 (calculated 463.2105), confirming its molecular formula. The target compound’s HRMS would similarly validate its molecular weight (C₂₃H₂₉N₃O₄), with expected deviations due to cyano and hydroxyl groups.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis of tert-butyl-protected heterocyclic compounds typically involves multi-step routes, including cyclization, functional group protection, and stereochemical control. For example:
- Cyclization : Oxazolo-pyridine cores (e.g., hexahydro-5H-oxazolo[3,2-a]pyridine) can be synthesized via acid-catalyzed cyclization of amino alcohols, as seen in analogous oxazoline derivatives .
- Protection strategies : The tert-butyl carbamate group is introduced using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane) to protect amines or hydroxyl groups .
- Stereochemical control : Chiral centers (e.g., 3S,5R configurations) require enantioselective catalysis or resolution methods, such as chiral HPLC, to ensure purity .
Q. How is the stereochemical integrity of the compound validated during synthesis?
X-ray crystallography is the gold standard for confirming stereochemistry. For instance, tert-butyl pyrazolo-pyridine derivatives have been structurally resolved using single-crystal X-ray diffraction to verify configurations (e.g., Acta Crystallographica reports) . Additionally, NMR techniques (e.g., NOESY) and chiral chromatography can validate stereochemical purity .
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : and NMR are essential for verifying backbone connectivity and functional groups. For example, tert-butyl signals typically appear as singlets at ~1.4 ppm in NMR .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- HPLC : Purity assessment via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting data on reaction yields or selectivity be resolved?
Discrepancies in synthetic outcomes (e.g., low yields or competing pathways) often arise from subtle variations in reaction conditions. Systematic optimization using Design of Experiments (DoE) is recommended:
- Variable screening : Test temperature, solvent polarity, and catalyst loading (e.g., triethylamine vs. pyridine in acylation reactions) .
- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify bottlenecks or side reactions .
- Case study : In tert-butyl oxazoline synthesis, elevated temperatures (60°C) improved cyclization efficiency but required strict moisture control to avoid hydrolysis .
Q. What computational tools are suitable for studying structure-activity relationships (SAR) of this compound?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) of the cyano and hydroxyl groups, which influence reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the oxazolo-pyridine scaffold may bind to GABA receptors based on structural analogs .
- MD simulations : Assess conformational stability of the azetidine ring under physiological conditions .
Q. How can stability issues (e.g., hydrolysis of the tert-butyl group) be mitigated during storage or experiments?
- Storage : Store at –20°C under inert gas (argon) to prevent degradation. Avoid protic solvents (e.g., methanol) that accelerate Boc-group hydrolysis .
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative decomposition of the phenyl or cyano groups .
- In situ protection : Use temporary protecting groups (e.g., TMS ethers) for hydroxyl groups during long-term reactions .
Q. What strategies address low solubility in biological assays?
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to enhance solubility without denaturing proteins .
- Prodrug design : Convert the hydroxyl group to a phosphate ester for improved aqueous solubility, as demonstrated for pyridine derivatives .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Methodological Considerations
Q. How should researchers handle discrepancies between experimental and computational data?
- Validation : Cross-check computational predictions (e.g., DFT-optimized geometries) with experimental data (e.g., X-ray structures) .
- Error analysis : Quantify deviations using root-mean-square deviation (RMSD) for molecular conformations .
- Case example : A tert-butyl triazole derivative showed a 0.5 Å RMSD between DFT-predicted and crystallographic bond lengths, attributed to solvent effects in simulations .
Q. What experimental designs are optimal for studying metabolic pathways of this compound?
- Isotopic labeling : Incorporate or into the tert-butyl or cyano groups to track metabolites via LC-MS/MS .
- Microsomal assays : Use liver microsomes (human or rodent) to identify phase I/II metabolites under NADPH-supplemented conditions .
- In vivo PET imaging : Label with (replacing the cyano group) for real-time biodistribution studies .
Q. How can researchers validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Measure thermal stabilization of the target protein upon compound binding .
- CRISPR knockouts : Generate cell lines lacking the putative target (e.g., a kinase) to confirm on-mechanism effects .
- SPR/Biacore : Quantify binding kinetics (kon/koff) for the compound-target interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
